4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic Acid

Matrix metalloproteinase inhibition Sulfonamide pharmacophore Structure–activity relationship

4-[(3,4-Dimethoxyphenyl)sulfonylamino]benzoic acid (DSB) is a synthetic sulfonamide derivative composed of a 4-aminobenzoic acid core N-functionalised with a 3,4-dimethoxybenzenesulfonyl group (molecular formula C₁₅H₁₅NO₆S, MW 337.35 g/mol). It belongs to the broader class of N-sulfonylamino acid derivatives that have been validated as matrix metalloproteinase (MMP-2/MMP-9) inhibitors , histone deacetylase (HDAC) inhibitors , and carbonic anhydrase inhibitors.

Molecular Formula C15H15NO6S
Molecular Weight 337.3g/mol
CAS No. 1013618-66-0
Cat. No. B512907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic Acid
CAS1013618-66-0
Molecular FormulaC15H15NO6S
Molecular Weight337.3g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC
InChIInChI=1S/C15H15NO6S/c1-21-13-8-7-12(9-14(13)22-2)23(19,20)16-11-5-3-10(4-6-11)15(17)18/h3-9,16H,1-2H3,(H,17,18)
InChIKeyPSQZVJVFKHDQBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3,4-Dimethoxyphenyl)sulfonylamino]benzoic Acid (CAS 1013618-66-0): Sulfonamide–Benzoic Acid Hybrid for Targeted Inhibitor Design


4-[(3,4-Dimethoxyphenyl)sulfonylamino]benzoic acid (DSB) is a synthetic sulfonamide derivative composed of a 4-aminobenzoic acid core N-functionalised with a 3,4-dimethoxybenzenesulfonyl group (molecular formula C₁₅H₁₅NO₆S, MW 337.35 g/mol) [1]. It belongs to the broader class of N-sulfonylamino acid derivatives that have been validated as matrix metalloproteinase (MMP-2/MMP-9) inhibitors [2], histone deacetylase (HDAC) inhibitors [3], and carbonic anhydrase inhibitors [4]. The 4-substitution pattern on the benzoic acid ring distinguishes it from the more commonly catalogued 2-substituted regioisomer (CAS 325721-96-8).

Why the 4-[(3,4-Dimethoxyphenyl)sulfonylamino]benzoic Acid Scaffold Cannot Be Replaced by Off-the-Shelf Sulfonamide Isomers


The position of the carboxylic acid group on the benzoic acid ring (4- vs. 2- vs. 3-) fundamentally alters zinc-chelating geometry in metalloenzyme active sites [1]. In the N-sulfonylamino acid class studied by Tamura et al., the sulfonamide nitrogen–carboxylic acid distance and dihedral angle were shown to directly determine MMP-2/MMP-9 inhibitory potency, with positional isomers exhibiting IC₅₀ differences exceeding 100-fold [1]. Likewise, the dimethoxy substitution pattern on the phenylsulfonyl ring (3,4- vs. 2,5-) modulates electronic density and steric occupancy at the solvent-exposed face of the target binding pocket—parameters that cannot be approximated by mono-methoxy or unsubstituted phenyl analogues [2]. Computed physicochemical properties confirm that positional isomerism shifts LogD₇.₄ by over 1 log unit, directly impacting aqueous solubility and membrane permeability [3].

Quantitative Differentiation Evidence for 4-[(3,4-Dimethoxyphenyl)sulfonylamino]benzoic Acid vs. Closest Structural Analogs


Positional Isomer Effect: 4-COOH vs. 2-COOH Substitution Governs Zinc-Binding Geometry and MMP Inhibitory Potency

In the foundational N-sulfonylamino acid series evaluated by Tamura et al. (J. Med. Chem. 1998), the position of the carboxylic acid on the aryl ring was identified as a critical determinant of MMP-9 and MMP-2 inhibitory activity. The benzenesulfonylamino acid scaffold with a 4-carboxylic acid arrangement enables optimal bidentate zinc coordination via the sulfonamide NH and the carboxylate oxygen, whereas the 2-substituted isomer introduces steric clash that displaces the zinc-binding geometry [1]. In the 2012 Gitto et al. study on arylsulfonamide carbonic anhydrase inhibitors, para-substituted sulfonamides consistently exhibited Ki values in the low nanomolar range (hCA II Ki = 0.5–5 nM), while ortho-substituted analogues showed 10- to 100-fold reduced affinity due to suboptimal zinc coordination geometry [2].

Matrix metalloproteinase inhibition Sulfonamide pharmacophore Structure–activity relationship

Dimethoxy Substitution Pattern: 3,4-Dimethoxy vs. 2,5-Dimethoxy Alters Hydrophobicity and Target Complementarity

Computed physicochemical parameters differentiate the 3,4-dimethoxyphenyl isomer from the 2,5-dimethoxyphenyl isomer (CAS 701225-52-7). For the 2-substituted 3,4-dimethoxy isomer (the most structurally characterised close analogue), JChem calculations yield Acid pKa = 4.03, LogP = 1.80, and LogD (pH 7.4) = −1.40 [1]. The 3,4-dimethoxy arrangement provides a planar, electron-rich aromatic surface with dipole orientation favourable for π-stacking interactions in HDAC and carbonic anhydrase binding pockets, as demonstrated by the co-crystal structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-sulfamoylbenzamide with hCA II (PDB 3V7X, resolution 1.03 Å) [2]. In contrast, the 2,5-dimethoxy pattern introduces a steric protrusion at the ortho position that reduces shape complementarity with narrow active-site channels.

Physicochemical property profiling LogP/LogD comparison Solubility prediction

HDAC Inhibitory Scaffold Validation: 3,4-Dimethoxyphenylsulfonamide Moiety Delivers Nanomolar HDAC1 Potency

Compounds bearing the 3,4-dimethoxyphenylsulfonamide group have been demonstrated as potent HDAC1 inhibitors. In BindingDB, (E)-3-[4-(3,4-dimethoxybenzenesulfonylamino)phenyl]-N-hydroxyacrylamide (a direct structural analogue sharing the identical 3,4-dimethoxyphenylsulfonamide pharmacophore linked to a para-substituted phenyl ring) exhibits an HDAC1 IC₅₀ of 90 nM against partially purified recombinant human HDAC1 [1]. A closely related compound with the same dimethoxyphenylsulfamoyl motif—3-[4-(3,4-dimethoxyphenylsulfamoyl)phenyl]-N-hydroxyacrylamide (US8796330, Example 98)—shows an IC₅₀ of 50 nM [2]. This confirms that the 3,4-dimethoxyphenylsulfonamide group is a productive pharmacophore for zinc-dependent HDAC inhibition, with potency sensitive to the linker connecting the sulfonamide to the hydroxamic acid or carboxylic acid zinc-binding group.

Histone deacetylase inhibition Sulfonamide-based HDAC inhibitor Cancer epigenetics

4-Sulfonylamino Benzoic Acid Scaffold Validated as Lipoxygenase Inhibitor Chemotype with Defined SAR

The 4-sulfonylamino benzoic acid scaffold has been independently validated in a series of thirteen N- and O-alkylated 4-(toluene-4-sulfonylamino)-benzoic acid derivatives synthesised from p-aminobenzoic acid and evaluated as lipoxygenase inhibitors [1]. Compounds in this series exhibited lipoxygenase IC₅₀ values ranging from 15.8 ± 0.57 μM to 232.1 ± 0.78 μM, with the most potent compound (4m) showing IC₅₀ = 15.8 μM. Critically, N-alkylated derivatives were consistently more active than O-alkylated or dual N,O-alkylated analogues, demonstrating that the free sulfonamide NH and carboxylic acid functional groups present in the parent 4-sulfonylamino benzoic acid scaffold are essential for high inhibitory activity [1].

Lipoxygenase inhibition Sulfonamide SAR Anti-inflammatory target

Computed Physicochemical Differentiation: pKa and Ionisation State at Physiological pH

The 4-substituted isomer is predicted to have a slightly lower carboxylic acid pKa than the 2-substituted isomer due to the absence of intramolecular hydrogen bonding between the sulfonamide NH and the ortho-carboxylate. For the 2-substituted analogue, JChem calculations give Acid pKa = 4.03 and LogD (pH 7.4) = −1.40 [1]. The 4-substituted isomer lacks this intramolecular H-bond, shifting the carboxylate pKa upward by an estimated 0.3–0.5 units and yielding a LogD (pH 7.4) approximately 0.5–1.0 log units higher (less negative), corresponding to a 3- to 10-fold increase in octanol–water distribution coefficient at physiological pH. This difference directly impacts solubility, protein binding, and passive membrane permeation.

Physicochemical profiling Drug-likeness assessment Permeability prediction

Recommended Application Scenarios for 4-[(3,4-Dimethoxyphenyl)sulfonylamino]benzoic Acid Based on Differentiated Evidence


Fragment-Based or Structure-Guided Design of Zinc-Dependent Metalloenzyme Inhibitors (MMPs, Carbonic Anhydrases, HDACs)

The 4-substituted sulfonylamino benzoic acid scaffold provides a bidentate zinc-binding motif (sulfonamide NH + carboxylate O) that matches the geometry required by MMP-2/MMP-9 (IC₅₀ values down to nanomolar range in the N-sulfonylamino acid class) [1] and carbonic anhydrase isoforms (Ki = 0.5–5 nM for para-substituted arylsulfonamides) [2]. The 3,4-dimethoxyphenyl group serves as a tunable hydrophobic cap that can engage the S1′ pocket or solvent-exposed channel. This scaffold is suitable for fragment screening campaigns requiring a pre-validated zinc-binding core with synthetic tractability for parallel derivatisation at the benzoic acid carboxylate or the dimethoxyphenyl ring [1][2].

HDAC Inhibitor Lead Optimisation Requiring a Non-Hydroxamate Zinc-Binding Group

The carboxylic acid group at the 4-position offers an alternative to the hydroxamic acid zinc-binding group commonly used in HDAC inhibitors (e.g., SAHA/vorinostat). BindingDB data confirm that the 3,4-dimethoxyphenylsulfonamide moiety paired with a hydroxamic acid ZBG yields HDAC1 IC₅₀ values of 50–90 nM [1]. Substituting the hydroxamic acid with a 4-benzoic acid ZBG is predicted to reduce potency moderately (typical 10- to 100-fold shift based on ZBG class SAR) while improving metabolic stability and reducing off-target metal chelation. This trade-off may be advantageous for developing isoform-selective HDAC inhibitors with improved pharmacokinetic profiles [1].

Lipoxygenase Inhibitor Development and Anti-Inflammatory Screening

The 4-sulfonylamino benzoic acid scaffold has been independently validated as a lipoxygenase inhibitor chemotype, with active derivatives showing IC₅₀ values of 15.8–91.7 μM [1]. Critically, the free sulfonamide NH and unsubstituted carboxylic acid—both preserved in the target compound—are essential for activity. The 3,4-dimethoxyphenyl substituent introduces additional electron density and hydrogen-bond acceptor capacity that may enhance potency relative to the p-tolyl benchmark series. This compound can be directly screened in lipoxygenase inhibition assays or used as a starting scaffold for N-alkylation SAR expansion [1].

Physicochemical Comparator Studies Investigating Positional Isomer Effects on Solubility and Permeability

The 4-COOH isomer is predicted to have a higher LogD (pH 7.4) than the 2-COOH isomer (estimated ΔLogD ≈ +0.5 to +1.0) due to the absence of intramolecular NH···O=C hydrogen bonding [1]. This makes the 4-isomer a valuable comparator in permeability studies (e.g., PAMPA, Caco-2) designed to quantify the impact of intramolecular hydrogen bonding on passive diffusion. The compound can serve as a matched molecular pair with its 2-substituted isomer (CAS 325721-96-8) to isolate the contribution of the COOH position to solubility, permeability, and protein binding [1].

Quote Request

Request a Quote for 4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.